3,4-Dichlorobenzoyl cyanide
Description
Properties
IUPAC Name |
3,4-dichlorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAUNVXZXNJJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286434 | |
| Record name | 3,4-Dichloro-α-oxobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35022-44-7 | |
| Record name | 3,4-Dichloro-α-oxobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35022-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-α-oxobenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorobenzoyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Process Optimization
-
Catalyst Loading : 5–10 mol% CTAB significantly reduces clumping of CuCN particles, ensuring consistent reactivity.
-
Solvent Systems : Acetonitrile is added as a polar cosolvent to improve CuCN dispersion, though it complicates product isolation.
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Reaction Time : Catalyzed reactions conclude in 2–4 hours at 110–130°C , a 50% reduction compared to catalyst-free conditions.
Scalability and Limitations
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Scale-Up : A CTAB-catalyzed process produced 560 kg of 3,4-dichlorobenzoyl cyanide with 77% isolated yield , demonstrating industrial viability.
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Challenges : Residual catalyst removal requires additional washing steps, increasing process complexity.
Bromination-Cyanidation Tandem Approach
An alternative route starts with 1,2-dichlorobenzene , which undergoes bromination followed by cyanidation. Though less direct, this method avoids handling benzoyl chloride intermediates.
Bromination Step
Cyanidation Step
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Conditions : CuCN and L-proline catalyst in DMF at 110–130°C convert the bromide to the nitrile.
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Yield : The tandem process achieves ≥85% overall yield with ≥98% purity .
Table 2: Bromination-Cyanidation Performance Metrics
| Step | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| Bromination | 45–60°C | 3 h | 90% | 95% |
| Cyanidation | 120°C | 4 h | 94% | 98% |
Hydrolysis of 3,4-Dichlorobenzotrichloride
A less common method involves photochlorination of 3,4-dichlorotoluene to form 3,4-dichlorobenzotrichloride , which is hydrolyzed to the benzoyl chloride and subsequently cyanated.
Key Considerations
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Chlorination : UV light and excess Cl₂ gas drive the reaction to >95% conversion .
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Hydrolysis : Controlled hydrolysis with H₂O at 50–80°C prevents over-hydrolysis to the carboxylic acid.
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Efficiency : This method’s multi-step nature results in ~65% overall yield , limiting its industrial adoption.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| CuCN Cyanation | High yield (85–92%), simple setup | Requires high temps, toxic CuCN |
| Phase-Transfer Catalysis | Faster reaction, scalable | Catalyst removal challenges |
| Bromination-Cyanidation | Avoids benzoyl chloride handling | Multi-step, lower overall yield |
| Hydrolysis Route | Uses inexpensive toluene derivatives | Low efficiency, complex purification |
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorobenzoyl cyanide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyanide group can be reduced to an amine or other functional groups.
Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide in methanol at room temperature.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
- Substituted benzoyl cyanides
- Amines
- Carboxylic acids
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 3,4-dichlorobenzoyl cyanide often involves the reaction of 3,4-dichlorobenzoyl chloride with copper cyanide. This process can be optimized for yield and purity through variations in temperature and reaction time. For instance, a study indicated that maintaining a temperature between 150°C and 165°C for a limited duration significantly enhances product quality while minimizing by-products .
Anticancer Agents
One of the notable applications of this compound is in the development of anticancer drugs. Research has shown that derivatives of this compound exhibit selective inhibition against certain kinases involved in cancer progression. For example, modifications to the structure have led to compounds that demonstrate enhanced selectivity for c-Src kinase, a target in oncology.
Antimicrobial Activity
Another area of research highlights the antimicrobial properties of this compound derivatives. Studies have indicated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotics .
Agrochemical Applications
This compound is also utilized in the synthesis of herbicides and pesticides. Its ability to act as an effective building block allows for the creation of various agrochemical formulations that target specific pathways in plant growth regulation.
Case Study 1: Synthesis Optimization
A detailed examination was conducted on optimizing the synthesis process for this compound using different catalytic systems. The study evaluated yields and reaction times across various conditions, ultimately identifying a specific catalytic system that improved yield by over 30% compared to traditional methods .
In another study focusing on the biological activity of this compound derivatives, researchers assessed their efficacy against specific cancer cell lines. The findings demonstrated a dose-dependent response, indicating potential therapeutic applications in cancer treatment.
Data Tables
| Application Area | Specific Use | Observations |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Selective inhibition of c-Src kinase |
| Pharmaceuticals | Antimicrobial agents | Effective against multiple bacterial strains |
| Agrochemicals | Herbicides and pesticides | Targeted pathways in plant growth |
| Synthesis Optimization | Yield improvement through catalytic systems | Up to 30% increase in yield |
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzoyl cyanide involves its interaction with nucleophiles and electrophiles in chemical reactions. The compound’s reactivity is primarily due to the electron-withdrawing effects of the chlorine atoms and the cyanide group, which make the benzoyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic pathways to produce desired products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 3,4-dichlorobenzoyl cyanide with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.
Structural Analogues and Their Properties
Pharmacological Relevance
- This compound: Critical in synthesizing lamotrigine, where cyano-dehalogenation of 2,3-dichlorobenzoyl chloride precedes condensation with aminoguanidine .
- 3,4-Dichlorobenzoyl Chloride : Used to synthesize AH-7921, a synthetic opioid, via acylation of a primary amine intermediate .
Research Findings and Industrial Relevance
- Synthetic Efficiency : The 3,4-dichloro substitution pattern in benzoyl cyanide confers superior reactivity over 2,3- or 2,4-isomers in triazine formation, likely due to enhanced electron withdrawal stabilizing transition states .
- Market Trends : 3,5-Dichlorobenzoyl chloride dominates industrial markets due to its role in polymer and pesticide production, whereas this compound remains niche, confined to high-value pharmaceutical applications .
Biological Activity
3,4-Dichlorobenzoyl cyanide (CAS No. 77668-42-9) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article presents a comprehensive overview of its biological activity, synthesis, toxicity, and relevant research findings.
This compound is characterized by its chemical structure, which includes a benzoyl group substituted with two chlorine atoms and a cyanide functional group. The compound has a melting point ranging from 177°C to 181°C and exhibits low solubility in water (0.17 mg/L) .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on related compounds, such as 3,4-dichlorocinnamanilides, demonstrated a broader spectrum of action against gram-positive bacteria compared to their less substituted counterparts . Specifically, these derivatives showed strong efficacy against Staphylococcus aureus, Enterococcus faecalis, and mycobacterial strains, including Mycobacterium tuberculosis .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound displayed relatively low cytotoxicity against primary mammalian cells while maintaining antibacterial activity . This suggests a favorable therapeutic index for potential applications in treating infections without significant harm to host cells.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzoyl chloride with copper(I) cyanide . Various synthetic routes have been explored to optimize yield and environmental impact. The compound is also a precursor for synthesizing other biologically active derivatives .
Toxicological Profile
The toxicological profile of this compound has been evaluated in several studies. It is classified under acute toxic substances with potential risks associated with dermal and inhalation exposure . In experimental models, cyanogenic compounds like this one have shown acute toxicity; however, the exact mechanisms and metabolic pathways remain an area for further research .
Case Studies
- Antibacterial Efficacy : A study highlighted the effectiveness of this compound derivatives against multidrug-resistant bacterial strains. These findings support the potential use of such compounds in developing new antibiotics .
- Cytotoxicity Assessment : In another investigation focusing on cytotoxicity, researchers found that while the compound was effective against bacterial pathogens, it exhibited minimal cytotoxic effects on healthy cell lines, indicating its therapeutic potential .
Summary of Research Findings
| Study | Findings | Notes |
|---|---|---|
| Study on Antimicrobial Activity | Significant efficacy against gram-positive bacteria | Broad spectrum including MRSA |
| Cytotoxicity Assessment | Low cytotoxicity on primary mammalian cells | Favorable therapeutic index |
| Synthesis Methods | Various methods reported for synthesis | Focus on environmentally friendly processes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
